molecular formula C21H17N3O3S B2965108 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide CAS No. 898405-94-2

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide

Cat. No.: B2965108
CAS No.: 898405-94-2
M. Wt: 391.45
InChI Key: LBUFCCYOEFHDNL-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a complex organic compound that features both benzenesulfonyl and benzodiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl and benzodiazolyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

  • Step 1: Preparation of Benzenesulfonyl Intermediate

      Reagents: Benzenesulfonyl chloride, base (e.g., pyridine)

      Conditions: The reaction is carried out at low temperatures to prevent side reactions.

  • Step 2: Preparation of Benzodiazolyl Intermediate

      Reagents: 1H-1,3-benzodiazole, suitable halogenating agent (e.g., N-bromosuccinimide)

      Conditions: The reaction is typically conducted under reflux conditions.

  • Step 3: Coupling Reaction

      Reagents: Benzenesulfonyl intermediate, benzodiazolyl intermediate, coupling agent (e.g., EDCI)

      Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.

    Reduction: Reduction reactions can target the benzodiazolyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the benzodiazolyl group may participate in binding to nucleic acids or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzimidazol-2-yl)phenyl]acetamide
  • 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzotriazol-2-yl)phenyl]acetamide
  • 2-(benzenesulfonyl)-N-[4-(1H-1,3-benzoxazol-2-yl)phenyl]acetamide

Uniqueness

2-(benzenesulfonyl)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not observed in closely related compounds.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFCCYOEFHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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